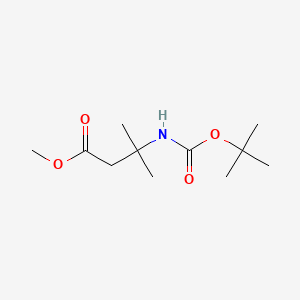
脱氢日光菊素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroheliobuphthalmin is an organic compound with the chemical formula C22H20O8. It is a natural lignan found in the leaves of Platycladus orientalis.
科学研究应用
Dehydroheliobuphthalmin has significant applications in scientific research, including:
Chemistry: It is used as a chemical reagent in organic synthesis reactions.
Industry: It can be used as a precursor for the synthesis of dyes and luminescent materials.
作用机制
Target of Action
Dehydroheliobuphthalmin is a lignan derivative found in the leaves of Platycladus orientalis . It has been identified to have neuroprotective activity , suggesting that its primary targets may be neuronal cells or components of the nervous system.
Mode of Action
Given its neuroprotective activity , it can be hypothesized that Dehydroheliobuphthalmin may interact with neuronal cells or specific receptors in the nervous system to exert its effects
Biochemical Pathways
Considering its neuroprotective activity , it might influence pathways related to neuronal survival, growth, and function
Result of Action
Given its neuroprotective activity , it can be inferred that the compound may have beneficial effects on neuronal health and function.
准备方法
Dehydroheliobuphthalmin can be synthesized through chemical methods. The specific preparation method may vary, but a common approach involves the reduction of aromatic nitro compounds and the coupling of aromatic nitrate compounds . Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield.
化学反应分析
Dehydroheliobuphthalmin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
相似化合物的比较
Dehydroheliobuphthalmin is unique compared to other similar compounds due to its specific neuroprotective properties and its ability to enhance the barrier function of the blood-brain barrier. Similar compounds include:
- Helioxanthin
- Heliobuphthalmin
- 7-Acetoxyhinokinin
- 1-Dehydroegonol 3-Methyl Ether
- Egonol 3-Methyl Ether
These compounds share structural similarities but differ in their specific biological activities and applications.
属性
IUPAC Name |
dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJAZYITXHVOI-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential benefits of Dehydroheliobuphthalmin in the context of brain health?
A1: Research suggests that Dehydroheliobuphthalmin exhibits promising anti-metastatic effects relevant to brain tumor progression. Specifically, studies have shown that it can inhibit the migration of both melanoma and brain endothelial cells. [] This compound also appears to strengthen the blood-brain barrier by enhancing its barrier function and promoting the expression of the tight junction protein ZO-1 at endothelial cell junctions. [] These findings suggest potential for Dehydroheliobuphthalmin in hindering brain metastasis formation and maintaining blood-brain barrier integrity.
Q2: Does Dehydroheliobuphthalmin demonstrate any neuroprotective properties?
A2: While not directly addressed in the provided research on Dehydroheliobuphthalmin, a closely related compound, Heliobuphthalmin, has been identified as a neuroprotective agent. [] This suggests the potential for Dehydroheliobuphthalmin to possess similar properties. Further research is needed to explore the specific neuroprotective potential and mechanisms of action of Dehydroheliobuphthalmin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












